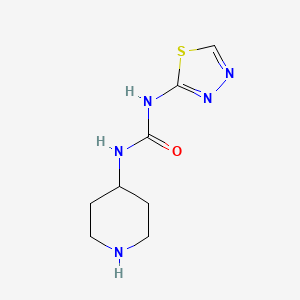
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. MPP is of particular interest due to its unique chemical structure, which makes it a promising candidate for a wide range of applications.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide involves its binding to dopamine receptors in the brain. Specifically, it has been shown to have a high affinity for the D2 dopamine receptor subtype, which is involved in the regulation of movement and mood. By binding to these receptors, 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide can modulate the activity of dopamine in the brain and potentially alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its binding to dopamine receptors in the brain, it has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. These effects can lead to changes in mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, one limitation is its potential for toxicity, which can make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research involving 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide. One area of interest is in the development of new drugs that can target dopamine receptors in the brain. Another potential direction is in the study of the biochemical and physiological effects of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to better understand the potential toxicity of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide and to develop methods for minimizing this toxicity in lab experiments.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide involves a multi-step process that requires specialized equipment and expertise. One common method involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a catalyst to form 3-(4-methylphenyl)-3-phenylpropanal. This intermediate is then reacted with 2-pyridineethanamine in the presence of a reducing agent to form 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide.
Scientific Research Applications
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have a high affinity for dopamine receptors in the brain, which are involved in the regulation of movement and mood. This makes it a promising candidate for the development of new drugs that can target these receptors and potentially alleviate symptoms of neurological disorders.
properties
IUPAC Name |
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18-10-12-20(13-11-18)22(19-7-3-2-4-8-19)17-23(26)25-16-14-21-9-5-6-15-24-21/h2-13,15,22H,14,16-17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWBLFSLYLLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NCCC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5901459.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5901468.png)
![2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5901483.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)
![N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5901509.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)

![3-methoxy-2-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}phenol](/img/structure/B5901523.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)

![{1-[1-(7-methoxy-3,7-dimethyloctyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901539.png)
![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5901547.png)